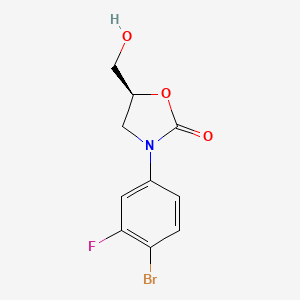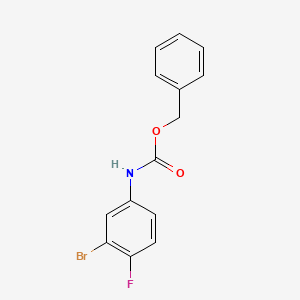![molecular formula C23H25ClN4O2S B580509 tert-Butyl-2-(4-(4-Chlorphenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetat CAS No. 1268524-69-1](/img/structure/B580509.png)
tert-Butyl-2-(4-(4-Chlorphenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetat
Übersicht
Beschreibung
The compound “tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate” is also known as (+)-JQ1 . It has a role as a bromodomain-containing protein 4 inhibitor, a cardioprotective agent, an antineoplastic agent, an anti-inflammatory agent, an angiogenesis inhibitor, an apoptosis inducer, and a ferroptosis inducer .
Synthesis Analysis
The synthesis of this compound involves two stages . In the first stage, tert-butyl (S)-2- (5- (4-chlorophenyl)-6,7-dimethyl-2-oxo-2,3-dihydro-1H-thieno [2,3-e] [1,4]diazepin-3-yl)acetate reacts with potassium tert-butylate in tetrahydrofuran at -78 - 23°C for 0.5 hours. In the second stage, the reaction is carried out with diethyl chlorophosphate in tetrahydrofuran at -10°C for 0.75 hours .Molecular Structure Analysis
The molecular formula of this compound is C23H25ClN4O2S . The molecular weight is 456.99 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section above .Physical And Chemical Properties Analysis
The molecular weight of this compound is 456.99 . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Krebstherapie
JQ1 wurde in präklinischen Modellen von triple-negativem Brustkrebs (TNBC) getestet und zeigt vielversprechende Ergebnisse als Inhibitor von Brom- und extra-terminalen Domänen (BET)-Proteinen, die epigenetische Regulatoren von Genen sind, die an der Zelllebensfähigkeit beteiligt sind .
Anti-inflammatorische Anwendungen
Forschungen zeigen, dass JQ1 Entzündungen lindern kann, wie in Studien zu sehen ist, in denen es die Genüberxpression von proinflammatorischen und profibrotischen Markern verringerte und den nuklearen Faktor-κB (NF-κB)-Signalweg inhibierte .
Epigenetische Regulation
Die Rolle von JQ1 als BET-Protein-Inhibitor erstreckt sich auch auf die epigenetische Regulation und beeinflusst die Genexpression, indem es die strukturelle Flexibilität der ZA-Schleife von BRD4 und BRD9 verändert .
Wirkmechanismus
Target of Action
Similar compounds are known to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .
Mode of Action
It’s known that the mode of action usually includes the specific molecular targets to which the drug binds, such as an enzyme or receptor .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that (±)-JQ1 may affect a variety of biochemical pathways.
Pharmacokinetics
Pharmacokinetics is a branch of pharmacology dedicated to describing how the body affects a specific substance after administration . It includes the movement of the drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion .
Result of Action
Similar compounds have been found to exhibit various biological activities , suggesting that (±)-JQ1 may have a range of molecular and cellular effects.
Action Environment
It’s known that various factors, including individual physiology and environmental conditions, can influence the action of a drug .
Zukünftige Richtungen
Based on a literature review, very few articles have been published on this compound . This compound has been identified in human blood as reported by PMID: 31557052 . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . Technically, it is part of the human exposome, which is defined as the collection of all the exposures of an individual in a lifetime and how those exposures relate to health .
Eigenschaften
IUPAC Name |
tert-butyl 2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O2S/c1-12-13(2)31-22-19(12)20(15-7-9-16(24)10-8-15)25-17(11-18(29)30-23(4,5)6)21-27-26-14(3)28(21)22/h7-10,17H,11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVXATUJJDPFDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701107141 | |
| Record name | tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701107141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1268524-69-1 | |
| Record name | tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1268524-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701107141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the significance of the compound tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate in the context of the provided research?
A1: tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate is more commonly known as JQ1. This compound is a potent and selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, specifically targeting BRD4.
Q2: How does JQ1 interact with its target, BRD4?
A2: JQ1 competitively binds to the bromodomains of BRD4, mimicking acetyl-lysine residues on histone tails. [] This binding disrupts the interaction between BRD4 and acetylated histones, ultimately interfering with the assembly of transcriptional machinery and the expression of downstream target genes.
Q3: What are the downstream effects of JQ1-mediated BRD4 inhibition?
A3: JQ1's inhibition of BRD4 leads to various downstream effects, including:
- Downregulation of MYC expression: MYC is a key oncogene often overexpressed in various cancers. JQ1 effectively suppresses MYC transcription, leading to anti-proliferative effects. []
- Cell cycle arrest and apoptosis: JQ1 has been shown to induce G1 cell cycle arrest and apoptosis in various cancer cells. []
- Suppression of inflammatory responses: JQ1 can inhibit the production of inflammatory cytokines, such as IL-6, suggesting its potential in treating inflammatory diseases. []
Q4: Has the structure of JQ1 been characterized?
A4: While the provided research does not explicitly list the molecular formula or weight of JQ1, it does mention using X-ray crystallography to confirm the tropolone methyl ether motif in an analog of JQ1 as a mimic for acetyl lysine. [] Additionally, native mass spectrometry has been used to analyze the gas-phase behavior of BRD4 with and without JQ1 bound. []
Q5: Are there any studies exploring structure-activity relationships (SAR) for JQ1 or its analogs?
A5: Yes, researchers have explored SAR for JQ1 analogs. One study mentions using "medicinal chemistry techniques, including structure-based molecular design, fragment replacement and synthetic library enablement," to develop potent BET and CREB binding protein bromodomain inhibitors. [] Another study mentions developing a BRD4-selective small molecule, ZL0580, through structure-guided drug design. []
Q6: What are the potential applications of JQ1 in a research setting?
A6: Due to its potent and specific targeting of BET proteins, JQ1 is a valuable tool compound in various research areas:
Q7: Is there any information on the in vitro and in vivo efficacy of JQ1?
A7: Yes, multiple studies showcase the in vitro and in vivo efficacy of JQ1:
- In vitro studies: JQ1 has shown promising anti-tumor activity against various cancer cell lines, including leukemia, lymphoma, and osteosarcoma. [, , ]
- In vivo studies: JQ1 has demonstrated efficacy in preclinical animal models, including xenograft models of Ewing sarcoma and leukemia. [, ] It also suppressed tumor growth in a mouse model of gastric cancer without noticeable toxicity. []
Q8: Are there alternative BET inhibitors or degradation strategies being explored?
A8: Yes, researchers are actively investigating alternative BET inhibitors and degradation strategies:
- OTX015: This is another BET inhibitor that has shown efficacy against gastric cancer cells. []
- dBET6: This BET degrader shows greater effectiveness than JQ1 in targeting specific super-enhancers and inducing global BRD4 depletion. []
- ARV-825: This PROTAC degrader, containing a BRD4 inhibitor, effectively decreased tumor growth in a gastric cancer model. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



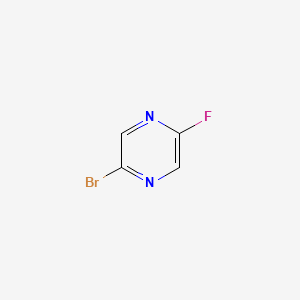
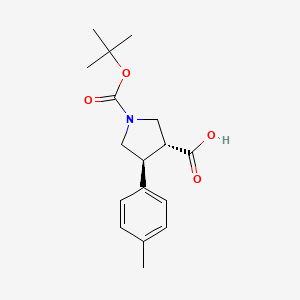
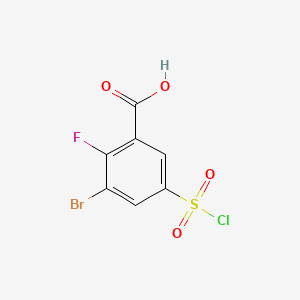
![6-Ethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B580432.png)
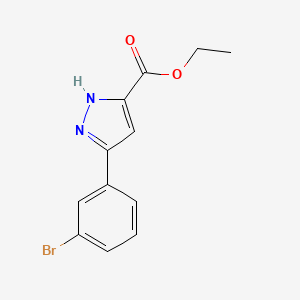
![7-Bromo-8-chloroimidazo[1,2-a]pyridine](/img/structure/B580437.png)
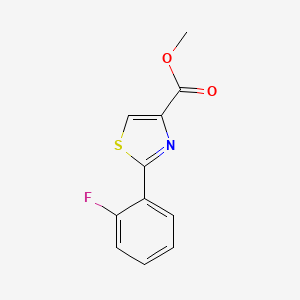
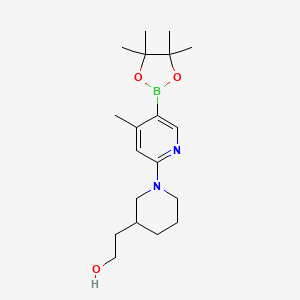

![tert-Butyl 2-(tert-butyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B580445.png)
